molecular formula C13H9ClO B042730 4'-Chlorobiphenyl-2-carbaldehyde CAS No. 153850-83-0

4'-Chlorobiphenyl-2-carbaldehyde

Cat. No.: B042730
CAS No.: 153850-83-0
M. Wt: 216.66 g/mol
InChI Key: IRBHAVWDSJLCAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4’-Chlorobiphenyl-2-carbaldehyde, also known as 2-(4-chlorophenyl)benzaldehyde, is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that aldehydes can react with nucleophiles, forming oximes or hydrazones . This reaction could potentially alter the function of target proteins or enzymes, leading to changes within the cell.

Biochemical Pathways

The compound is likely metabolized through various biochemical pathways. For instance, similar compounds, such as 4-chlorobiphenyl (4-CB), have been shown to be transformed by bacteria like Burkholderia xenovorans . The bacterium can metabolize hydroxylated derivatives of PCBs, including 4’-hydroxy-4-chlorobiphenyl (4’-OH-4-CB), which is structurally similar to 4’-Chlorobiphenyl-2-carbaldehyde . The downstream effects of these transformations can vary, potentially leading to the production of reactive oxygen species or other metabolites .

Pharmacokinetics

The compound’s molecular weight (21666 g/mol) suggests that it may have suitable properties for absorption and distribution within the body .

Result of Action

Similar compounds have been shown to induce various cellular effects, including disruption of transmembrane proton-gradient, generation of reactive oxygen species (ros), oxidative damage to dna, inhibition of proteins, and endocrine disruption .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chlorobiphenyl-2-carbaldehyde. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism it’s interacting with.

Biochemical Analysis

Preparation Methods

The synthesis of 4’-Chlorobiphenyl-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzeneboronic acid with 2-bromobenzaldehyde under specific conditions. This reaction typically requires a catalyst and a controlled environment to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4’-Chlorobiphenyl-2-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Chlorobiphenyl-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

4’-Chlorobiphenyl-2-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of 4’-Chlorobiphenyl-2-carbaldehyde lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBHAVWDSJLCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362702
Record name 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153850-83-0
Record name 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153850-83-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2-bromobenzaldehyde (2.3 ml) and tetrakis(triphenylphosphine)palladium(O) (0.35 g) in toluene (50 mL), was added 4-chlorophenylboronic acid (4.0 g) and 2M Na2CO3 (70 ml). The mixture was heated under reflux for one hour. The reaction was cooled, diluted with water and extracted with ethyl acetate. The organic layer was washed with brine and the combined aqueous layers back-extracted with ethyl acetate. The combined organic layers were dried over Na2SO4. The crude material was purified by flash chromatography using 97.5/2.5 hexane/ethyl acetate.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-bromobenzaldehyde (25.05 mL, 40.0 g, 216 mmol) was added to toluene (550 mL) and degassed and flushed with nitrogen. 4-chlorophenylboronic acid (43.9 g, 281 mmol), degassed 2M sodium carbonate (757 mL, 1513 mmol), and tetrakis(triphenylphosphine)palladium(0) (5.00 g, 4.32 mmol) were added. The mixture was refluxed for 2.5 hours, cooled, and the phases were separated. The organic layer was extracted with 2M sodium carbonate, and the aqueous layer was back extracted with ethyl ether. The organic portions were combined, dried with brine and then anhydrous sodium sulfate. The solution was concentrated and purified by flash column chromatography on silica gel with 3% ethyl acetate (in hexanes) increasing to 10% ethyl acetate (in hexanes).
Quantity
25.05 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Quantity
757 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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